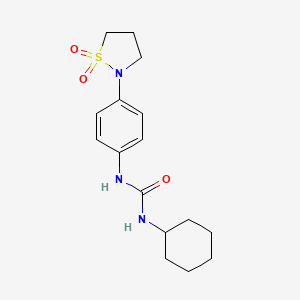

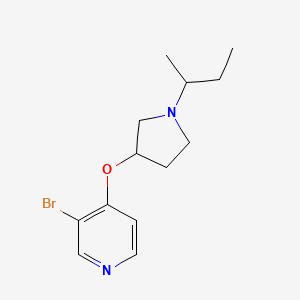

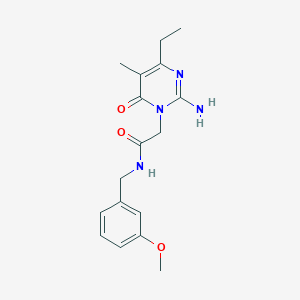

![molecular formula C15H25N3O5S2 B2877441 4-[(2-methoxybenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide CAS No. 2097873-55-5](/img/structure/B2877441.png)

4-[(2-methoxybenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[(2-methoxybenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide, also known as S-(+)-Methyldesosamine, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a sulfonamide derivative and is commonly used as a reagent in organic chemistry. It has also been found to have potential therapeutic applications due to its unique mechanism of action.

Scientific Research Applications

Alzheimer’s Disease Research

Sulfonamides have been synthesized for potential therapeutic applications in Alzheimer’s disease. A study describes the synthesis of new series of sulfonamides showing acetylcholinesterase inhibitory activity. One compound, in particular, exhibited significant inhibitory activity, suggesting its potential as a lead structure for designing more potent inhibitors for Alzheimer’s disease (Abbasi et al., 2018).

Photodynamic Therapy for Cancer Treatment

New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized, showing high singlet oxygen quantum yield, useful for photodynamic therapy applications in cancer treatment. These compounds possess remarkable potential as Type II photosensitizers due to their good fluorescence properties and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor and Antiproliferative Activity

Sulfonamide derivatives have been evaluated for their antitumor properties. Some compounds have shown significant in vitro antiproliferative activity against various human cancer cell lines, indicating their potential as novel antitumor agents (Gamal El-Din et al., 2015).

Microbial Degradation of Sulfonamide Antibiotics

Research on microbial strategies for the degradation of sulfonamide antibiotics has identified metabolites formed during the breakdown process. This degradation follows an unusual pathway initiated by ipso-hydroxylation, demonstrating a novel microbial strategy to eliminate sulfonamide antibiotics, which poses potential solutions for environmental persistence issues (Ricken et al., 2013).

Antimicrobial Activities

Sulfonamides have also been explored for their antimicrobial activities. Novel sulfonamide compounds have been synthesized and shown to possess wide antimicrobial activities against pathogenic strains of gram-positive and gram-negative bacteria, effective in treating various infectious diseases (Ahmad & Farrukh, 2012).

Mechanism of Action

Target of Action

Similar compounds such as sulfanilamide target bacterial enzyme dihydropteroate synthetase .

Mode of Action

Sulfanilamide, a compound with a similar structure, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .

Biochemical Pathways

Sulfonimidates, a class of compounds to which this compound belongs, have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .

Result of Action

The inhibition of the bacterial enzyme dihydropteroate synthetase by similar compounds like sulfanilamide results in the prevention of folic acid synthesis, which is necessary for bacterial growth and multiplication .

properties

IUPAC Name |

4-[[(2-methoxyphenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O5S2/c1-17(2)25(21,22)18-10-8-13(9-11-18)12-16-24(19,20)15-7-5-4-6-14(15)23-3/h4-7,13,16H,8-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXQNQZUOGBABG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-methoxybenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxybenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2877360.png)

![1-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]-2-(pyridin-4-yl)azepane](/img/structure/B2877363.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2877376.png)

![3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B2877379.png)